

Elucidation of Panosialin D Structure via NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Panosialin D*

Cat. No.: *B15582044*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Panosialin D is a naturally occurring compound isolated from *Streptomyces* sp. OH-5186. Initial studies have identified its structure as 5-(13-methylpentadecyl)-1,3-benzenediol bis(sodium sulfate). **Panosialin D** has garnered interest within the scientific community due to its potent inhibitory activity against various glycosidase enzymes. This activity suggests its potential as a lead compound in the development of new therapeutic agents. The precise determination of its molecular structure is paramount for understanding its mechanism of action and for guiding synthetic efforts toward analog development with improved efficacy and pharmacokinetic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous structure elucidation of such novel natural products. This document provides a detailed overview of the application of NMR spectroscopy in determining the structure of **Panosialin D**, including standardized experimental protocols and a summary of expected data.

Principle of Structure Elucidation using NMR

The structural framework of **Panosialin D** was pieced together by a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

- ^1H NMR spectroscopy provides information on the number and chemical environment of protons in the molecule. Chemical shifts (δ) indicate the electronic environment of the

protons, signal multiplicity reveals the number of neighboring protons, and coupling constants (J) provide insight into the dihedral angles between adjacent protons.

- ^{13}C NMR spectroscopy reveals the number and types of carbon atoms present, distinguishing between sp^3 , sp^2 , and sp hybridized carbons.
- 2D NMR techniques are crucial for establishing connectivity between atoms.
 - COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. This is instrumental in assembling spin systems, such as the long alkyl chain in **Panosialin D**.
 - HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
 - HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This technique is pivotal for connecting different spin systems and for identifying quaternary carbons.

Experimental Protocols

Detailed below are the generalized experimental protocols for the NMR analysis of **Panosialin D**.

Sample Preparation

- Compound Isolation: **Panosialin D** is isolated from the culture broth of *Streptomyces* sp. OH-5186 through a series of chromatographic techniques, including Diaion HP-20 column chromatography, silica gel chromatography, and high-performance liquid chromatography (HPLC).
- Sample for NMR:
 - Accurately weigh approximately 5-10 mg of purified **Panosialin D**.
 - Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., Methanol- d_4 , DMSO- d_6). The choice of solvent is critical and should be one in which the compound is fully

soluble and which does not have signals that overlap with key analyte resonances.

- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
 - Temperature: 298 K.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance and gyromagnetic ratio of ^{13}C .
- 2D COSY:

- Pulse Program: Standard COSY experiment (e.g., cosygpqf).
- Spectral Width (F1 and F2): 12-16 ppm.
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-16.
- 2D HSQC:
 - Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
 - Spectral Width (F2): 12-16 ppm.
 - Spectral Width (F1): 160-200 ppm.
 - Number of Increments (F1): 256.
 - Number of Scans per Increment: 16-32.
- 2D HMBC:
 - Pulse Program: HMBC with gradient selection (e.g., hmbcgplpndqf).
 - Spectral Width (F2): 12-16 ppm.
 - Spectral Width (F1): 200-240 ppm.
 - Number of Increments (F1): 512.
 - Number of Scans per Increment: 32-64.
 - Long-range Coupling Delay ($^1J_{CH}$): Optimized for a coupling constant of 8 Hz.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for the key structural fragments of **Panosialin D**. Note: The specific chemical shift values for **Panosialin D**

are not publicly available in the searched literature. The data presented here are representative values for similar structural motifs and should be used as a guide for spectral interpretation.

Table 1: Expected ^1H NMR Data for **Panosialin D** Structural Fragments

Protons	Expected Chemical Shift (δ) (ppm)	Multiplicity	Expected Coupling Constant (J) (Hz)
Aromatic (H-2, H-4, H-6)	6.5 - 7.5	s, d	2-3
Methylene (adjacent to aromatic ring)	2.5 - 2.8	t	7-8
Methylene (alkyl chain)	1.2 - 1.6	m	-
Methyl (terminal)	0.8 - 0.9	t	6-7
Methyl (branched)	0.8 - 0.9	d	6-7
Methine (branched)	1.4 - 1.7	m	-

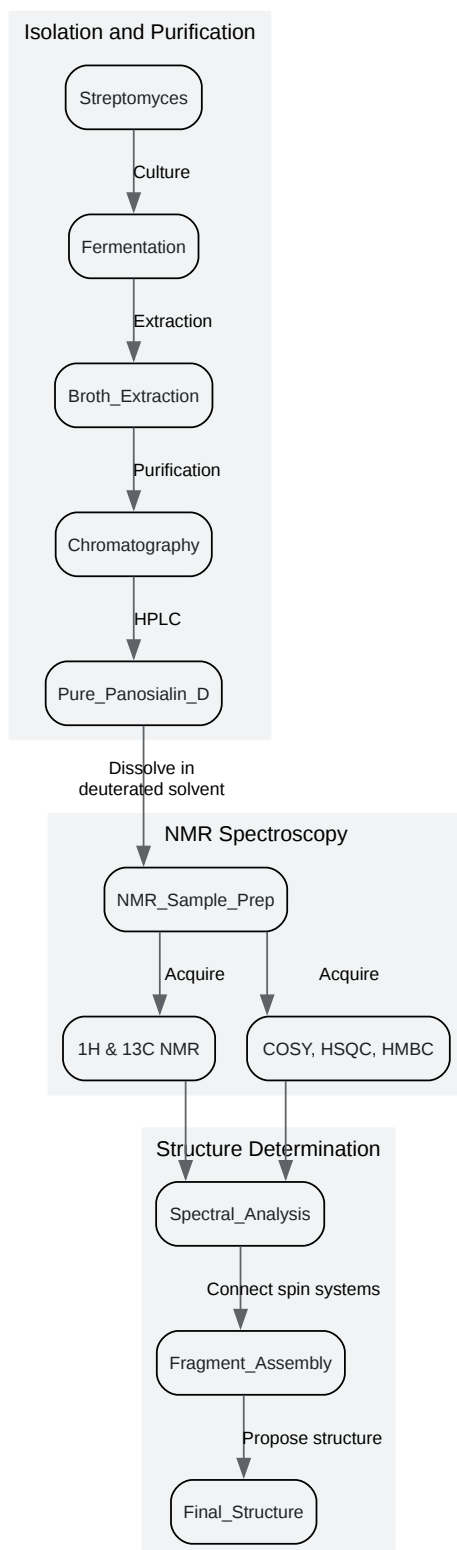
Table 2: Expected ^{13}C NMR Data for **Panosialin D** Structural Fragments

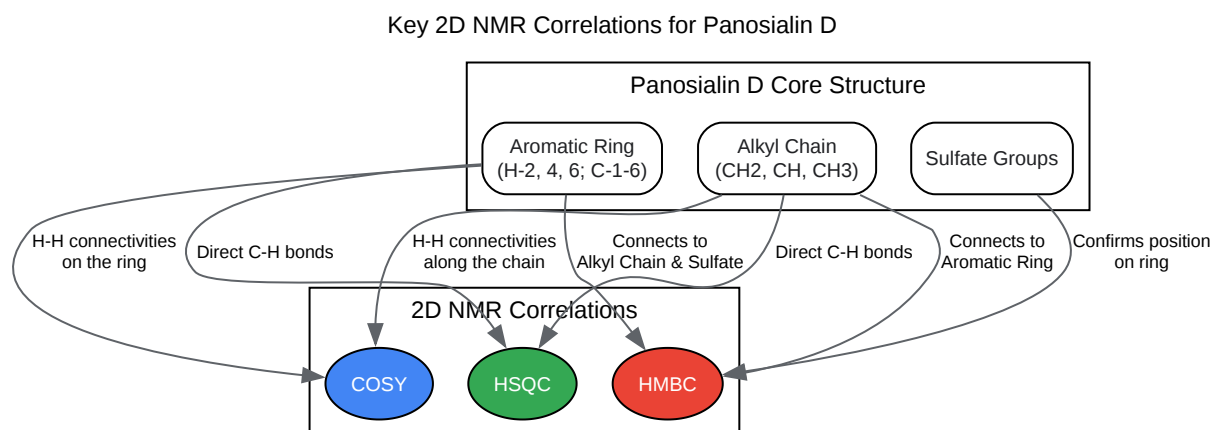
Carbon	Expected Chemical Shift (δ) (ppm)
Aromatic (C-O)	155 - 160
Aromatic (C-Alkyl)	140 - 145
Aromatic (CH)	100 - 115
Methylene (adjacent to aromatic ring)	35 - 40
Methylene (alkyl chain)	28 - 35
Methyl (terminal)	10 - 15
Methyl (branched)	15 - 25
Methine (branched)	30 - 40

Visualization of Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical workflow for the structure elucidation of **Panosialin D** and the key correlations expected from 2D NMR experiments.

Experimental Workflow for Panosialin D Structure Elucidation

[Click to download full resolution via product page](#)Caption: Workflow for **Panosialin D** structure elucidation.



[Click to download full resolution via product page](#)

Caption: Key 2D NMR correlations for **Panosialin D**.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structure elucidation of novel natural products like **Panosialin D**. The protocols and expected data outlined in this document serve as a comprehensive guide for researchers undertaking similar structural determination studies. The unambiguous assignment of all proton and carbon signals and the establishment of through-bond connectivities are essential for confirming the proposed structure and for providing a solid foundation for future research into the biological activities and therapeutic potential of **Panosialin D** and its derivatives. It is important to note that the successful application of these methods relies on obtaining high-quality, high-resolution NMR data, which is contingent upon proper sample preparation and the use of appropriate NMR instrumentation and experimental parameters.

- To cite this document: BenchChem. [Elucidation of Panosialin D Structure via NMR Spectroscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15582044#panosialin-d-structure-elucidation-using-nmr-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com